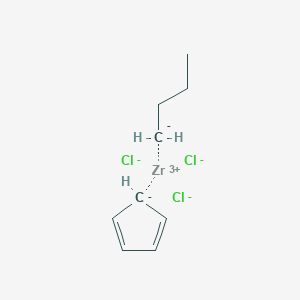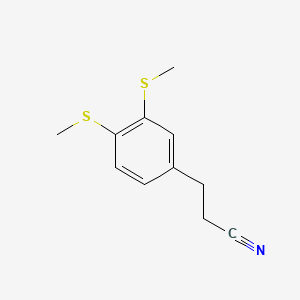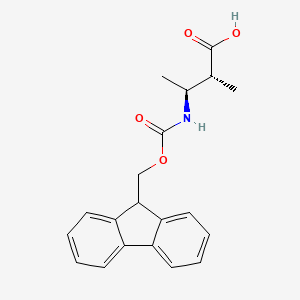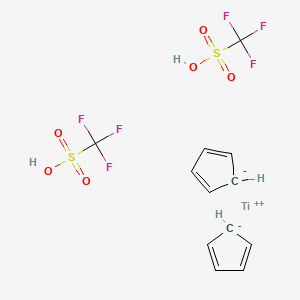
butane;cyclopenta-1,3-diene;zirconium(3+);trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” is an organometallic complex that features zirconium as the central metal atom coordinated with cyclopenta-1,3-diene and trichloride ligands. This compound is part of a broader class of metallocenes, which are known for their stability and catalytic properties. The inclusion of butane in the name suggests a possible interaction or presence of butane in the synthesis or structure of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” typically involves the reaction of zirconium tetrachloride with cyclopenta-1,3-diene in the presence of butane. One common method involves the use of lithium dimethylamino and zirconocene trichloride as reaction raw materials. The tetrahydrofuran solution of lithium dimethylamino is slowly dripped into a tetrahydrofuran solution of zirconocene trichloride at a temperature of 0-5°C. After stirring for an hour, the reaction mixture is heated and refluxed at 66°C for two hours. The reaction is then brought back to room temperature, followed by anhydrous anaerobic filtration, decompression, and desolventizing to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of chemical vapor deposition (CVD) and atomic layer deposition (ALD) methods are common in the production of zirconium-containing thin films, which are essential in semiconductor manufacturing .
化学反応の分析
Types of Reactions
“butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming six-membered rings through [4 + 2] cycloaddition.
Substitution Reactions: The trichloride ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include electron-donating and electron-attracting groups, which facilitate the cycloaddition reactions. Conditions such as temperature control and the presence of specific catalysts are crucial for these reactions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentadienes and metallocene complexes, which have significant applications in catalysis and material science .
科学的研究の応用
Chemistry
In chemistry, “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” is used as a catalyst in various organic transformations. Its stability and reactivity make it an essential component in the synthesis of complex organic molecules .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives and related metallocenes have been explored for their potential in drug delivery and as anticancer agents .
Industry
In the industrial sector, the compound is used in the production of high-dielectric materials for semiconductors. Its role in the CVD and ALD processes makes it indispensable in the manufacturing of advanced electronic components .
作用機序
The mechanism of action of “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” involves the coordination of the zirconium center with the cyclopenta-1,3-diene and trichloride ligands. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include the activation of small molecules and the facilitation of electron transfer processes .
類似化合物との比較
Similar Compounds
Titanocene Dichloride:
Ferrocene: Another metallocene, ferrocene, is known for its stability and use in various chemical reactions.
Uniqueness
The uniqueness of “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” lies in its specific coordination environment and the presence of butane, which may influence its reactivity and stability. Compared to other metallocenes, its zirconium center provides distinct catalytic properties and applications in high-dielectric materials .
特性
分子式 |
C9H14Cl3Zr-2 |
|---|---|
分子量 |
319.8 g/mol |
IUPAC名 |
butane;cyclopenta-1,3-diene;zirconium(3+);trichloride |
InChI |
InChI=1S/C5H5.C4H9.3ClH.Zr/c1-2-4-5-3-1;1-3-4-2;;;;/h1-5H;1,3-4H2,2H3;3*1H;/q2*-1;;;;+3/p-3 |
InChIキー |
WBCFUOUMMPYMEL-UHFFFAOYSA-K |
正規SMILES |
CCC[CH2-].[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Zr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14795306.png)
![6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14795311.png)
![8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)



![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795347.png)

![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)
![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)


